Cas no 1713589-48-0 (4-Chloro-2-ethyl-5-methyl-pyrimidine)

4-Chloro-2-ethyl-5-methyl-pyrimidine is a halogenated pyrimidine derivative with a molecular formula C₇H₉ClN₂. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of reactive chloro and alkyl substituents at the 4-, 2-, and 5-positions enhances its utility in nucleophilic substitution and cross-coupling reactions. Its stable pyrimidine core ensures compatibility with a range of reaction conditions, making it valuable for constructing complex heterocyclic frameworks. The compound is typically characterized by high purity and consistent reactivity, facilitating its use in precision synthetic applications. Proper handling and storage under inert conditions are recommended to maintain stability.
4-Chloro-2-ethyl-5-methyl-pyrimidine structure
1713589-48-0 structure
商品名:4-Chloro-2-ethyl-5-methyl-pyrimidine
CAS番号:1713589-48-0
MF:C7H9ClN2
メガワット:156.612760305405
CID:5210819

4-Chloro-2-ethyl-5-methyl-pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-2-ethyl-5-methyl-pyrimidine
    • インチ: 1S/C7H9ClN2/c1-3-6-9-4-5(2)7(8)10-6/h4H,3H2,1-2H3
    • InChIKey: LESNMXQCIYJQNF-UHFFFAOYSA-N
    • ほほえんだ: C1(CC)=NC=C(C)C(Cl)=N1

4-Chloro-2-ethyl-5-methyl-pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM510622-1g
4-Chloro-2-ethyl-5-methylpyrimidine
1713589-48-0 97%
1g
$666 2023-02-02

4-Chloro-2-ethyl-5-methyl-pyrimidine 関連文献

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4-Chloro-2-ethyl-5-methyl-pyrimidineに関する追加情報

Introduction to 4-Chloro-2-ethyl-5-methyl-pyrimidine (CAS No. 1713589-48-0)

4-Chloro-2-ethyl-5-methyl-pyrimidine, with the chemical formula C₇H₈ClN₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine class, which is widely recognized for its diverse biological activities and industrial applications. The presence of a chlorine substituent at the 4-position, combined with ethyl and methyl groups at the 2- and 5-positions respectively, imparts unique reactivity that makes it a valuable building block in synthetic chemistry.

The synthesis of 4-Chloro-2-ethyl-5-methyl-pyrimidine typically involves multi-step organic reactions, often starting from readily available pyrimidine precursors. The chlorination step is crucial, as it introduces the necessary electrophilic center for further functionalization. Recent advancements in catalytic methods have improved the efficiency and selectivity of this process, reducing byproducts and enhancing yield.

In recent years, 4-Chloro-2-ethyl-5-methyl-pyrimidine has garnered attention in the development of novel therapeutic agents. Pyrimidine derivatives are known for their role in inhibiting various enzymes and receptors involved in metabolic pathways. For instance, modifications at the 2- and 5-positions can influence binding affinity to target proteins, making this compound a promising candidate for drug discovery.

One of the most compelling applications of 4-Chloro-2-ethyl-5-methyl-pyrimidine is in the synthesis of antiviral and anticancer drugs. Researchers have leveraged its structural framework to develop compounds that disrupt viral replication or inhibit tumor growth. The chlorine atom at the 4-position allows for further derivatization, enabling the creation of diverse pharmacophores. For example, recent studies have explored its use in generating nucleoside analogs that exhibit potent antiviral activity against RNA viruses.

The agrochemical industry also benefits from 4-Chloro-2-ethyl-5-methyl-pyrimidine, where it serves as a precursor for herbicides and fungicides. Its ability to undergo cross-coupling reactions with various organic halides makes it a versatile intermediate in designing crop protection agents. These derivatives often exhibit improved efficacy and environmental safety compared to traditional agrochemicals.

From a computational chemistry perspective, 4-Chloro-2-ethyl-5-methyl-pyrimidine has been studied to understand its molecular interactions and mechanistic pathways. Advanced computational methods, such as density functional theory (DFT), have been employed to predict its reactivity and stability. These insights are crucial for optimizing synthetic routes and designing derivatives with enhanced properties.

The pharmaceutical industry's demand for 4-Chloro-2-ethyl-5-methyl-pyrimidine continues to grow as new therapeutic targets are identified. Its role in fragment-based drug design has been particularly noteworthy, where small molecules like this compound are used to identify lead compounds through high-throughput screening. The ability to modify its structure allows chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.

In conclusion, 4-Chloro-2-ethyl-5-methyl-pyrimidine (CAS No. 1713589-48-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical modifications, making it indispensable in drug discovery and crop protection research. As synthetic methodologies and computational techniques advance, the potential applications of this compound are expected to expand further.

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